2,2-Dichloroethyl(methyl)lead

Octanol-Water Partition Coefficient Lipophilicity Environmental Fate

2,2-Dichloroethyl(methyl)lead (C3H6Cl2Pb, MW: 320.0) is an organolead(IV) compound belonging to the alkyllead halide subclass. It features a central lead atom bonded to one methyl group and one 2,2-dichloroethyl group.

Molecular Formula C3H6Cl2Pb
Molecular Weight 320 g/mol
Cat. No. B12557646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloroethyl(methyl)lead
Molecular FormulaC3H6Cl2Pb
Molecular Weight320 g/mol
Structural Identifiers
SMILESC[Pb]CC(Cl)Cl
InChIInChI=1S/C2H3Cl2.CH3.Pb/c1-2(3)4;;/h2H,1H2;1H3;
InChIKeyRKQJCFBEICJKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloroethyl(methyl)lead: A Distinct Organolead Intermediate for Advanced Chemical Synthesis and Environmental Studies


2,2-Dichloroethyl(methyl)lead (C3H6Cl2Pb, MW: 320.0) is an organolead(IV) compound belonging to the alkyllead halide subclass [1]. It features a central lead atom bonded to one methyl group and one 2,2-dichloroethyl group [2]. As an organometallic species, it is typically a liquid under standard conditions, exhibiting properties that bridge the gap between volatile tetraalkylleads and less lipophilic ionic alkyllead salts [3].

The Pitfalls of Substituting 2,2-Dichloroethyl(methyl)lead with Common Organolead Analogs in Experimental Protocols


Within the organolead compound class, physicochemical properties like lipophilicity and volatility vary drastically based on the nature of the organic substituents, as demonstrated by the 4.15 log Kow of tetraethyllead versus the -2.06 log Kow of trimethyllead chloride [1]. This translates to vastly different behaviors in environmental fate, biological membrane permeability, and chromatographic retention [2]. Therefore, substituting 2,2-Dichloroethyl(methyl)lead with a more common analog like tetraethyllead or dichlorodiethyllead is likely to alter experimental outcomes related to partitioning, reactivity, and toxicity, making it an unsuitable proxy without rigorous method re-validation.

Quantitative Differentiators for 2,2-Dichloroethyl(methyl)lead: A Comparative Analysis Against Key Analogs


Comparative Lipophilicity: Intermediate LogP of 1.96 vs. Dichlorodiethyllead and Trimethyllead Chloride

2,2-Dichloroethyl(methyl)lead exhibits a calculated LogP value of 1.96, placing it in an intermediate lipophilicity range relative to its closest analogs [1]. This is significantly higher (more lipophilic) than dichlorodiethyllead (LogP = -4.42) [2] and trimethyllead chloride (LogP = -2.06) , but lower than the highly lipophilic tetraethyllead (LogP = 4.15 to 5.10) [3]. This positions the compound as a unique model for studying the impact of mixed alkyl/haloalkyl substitution on environmental partitioning and bioaccumulation potential.

Octanol-Water Partition Coefficient Lipophilicity Environmental Fate ADME

Molecular Weight and Halogen Content: 320.0 g/mol with Two Chlorines vs. Diethyl and Trimethyl Analogs

With a molecular weight of 320.0 g/mol, 2,2-Dichloroethyl(methyl)lead is lighter than dichlorodiethyllead (MW 336 g/mol) and heavier than trimethyllead (MW 252.3 g/mol) and tetraethyllead (MW 323.4 g/mol) [1][2][3]. This difference, coupled with the presence of two chlorine atoms, suggests a distinct reactivity profile. The carbon-chlorine bonds provide sites for potential nucleophilic substitution or cross-coupling reactions that are not available in fully alkylated analogs like tetraethyllead.

Molecular Weight Halogenation Physicochemical Properties

Physical State and Volatility: A Liquid Intermediate Between Volatile Tetraalkylleads and Ionic Salts

2,2-Dichloroethyl(methyl)lead is described as a colorless, oily liquid at standard temperature and pressure [1]. In contrast, tetraalkylleads like tetramethyllead and tetraethyllead are volatile, water-clear liquids with boiling points of 110°C and 198°C, respectively [2]. Dichlorodiethyllead, another analog, is also a liquid but with a significantly higher predicted boiling point (193.4°C) and a decomposition point of 220°C . The target compound's physical state and its specific boiling point (data unavailable) represent a key, albeit under-quantified, differentiator that affects handling, storage, and analytical techniques.

Volatility Physical State Sample Preparation

Structural Differentiation: Mixed Methyl and Dichloroethyl Substitution vs. Symmetrical Ethyl or Methyl Analogs

The asymmetric substitution pattern of 2,2-Dichloroethyl(methyl)lead, featuring one methyl and one dichloroethyl group on the lead center, is distinct from the symmetrical tetraalkylleads (e.g., tetraethyllead) and dialkyllead dihalides (e.g., dichlorodiethyllead) [1][2]. This unique structure is predicted to confer a different balance of reactivity and stability. While tetraalkylleads are known alkylating agents, the presence of the dichloroethyl group in the target compound may modulate its reactivity, potentially offering more selective or controlled alkylation pathways compared to its more common, highly reactive counterparts.

Structure-Activity Relationship Reactivity Synthetic Chemistry

Optimal Application Scenarios for 2,2-Dichloroethyl(methyl)lead in Scientific Research


Development of Tailored Organometallic Reagents for Selective Cross-Coupling

The presence of a reactive dichloroethyl group alongside a methyl group makes this compound a candidate for designing novel organometallic reagents. Researchers could explore its use in cross-coupling reactions where the selective transfer of the methyl or dichloroethyl group is desired, a functionality not possible with symmetrical tetraalkylleads [1].

Environmental Fate Modeling of Mixed Alkyl/Haloalkyl Lead Species

Given its intermediate LogP of 1.96 [1], this compound serves as a superior model for studying the environmental transport and partitioning behavior of partially halogenated organolead pollutants compared to the extreme lipophilicity of tetraethyllead (LogP 4.15) [2] or the water-solubility of ionic trialkyllead salts. This aids in refining predictive environmental fate models.

Calibration and Method Development in Analytical Chemistry

Its distinct molecular weight (320.0 g/mol) and chemical structure [1] make 2,2-Dichloroethyl(methyl)lead a valuable standard for developing and validating analytical methods (e.g., GC-MS, LC-ICP-MS) aimed at detecting and quantifying a broader range of organolead species in complex environmental or biological matrices [3].

Investigations into the Toxicokinetics of Mixed-Substituent Organoleads

This compound's structural uniqueness provides a specific tool for toxicological studies. Its intermediate lipophilicity [1] allows for comparisons with more lipophilic (tetraethyllead) and more hydrophilic (trimethyllead chloride) organoleads to elucidate how specific substitutions on the lead atom influence absorption, distribution, metabolism, and excretion (ADME) in biological systems.

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